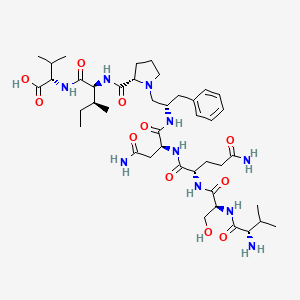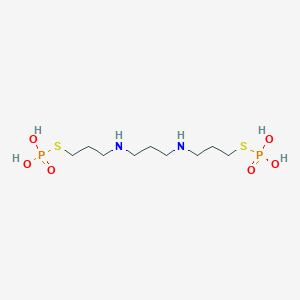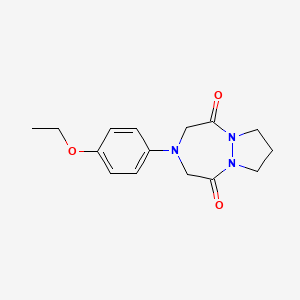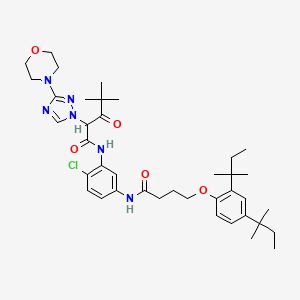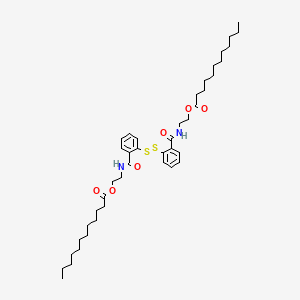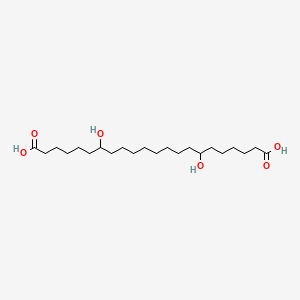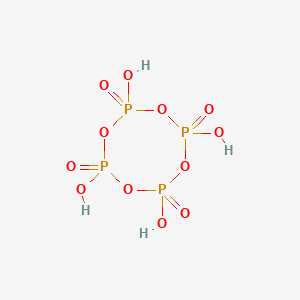
Tetrametaphosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrametaphosphoric acid is a cyclic polyphosphoric acid with the molecular formula (HPO₃)₄. It is part of the metaphosphoric acid family, which includes various cyclic and linear polyphosphoric acids. This compound is known for its unique ring structure, which consists of four phosphorus atoms each bonded to three oxygen atoms, forming a stable cyclic compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrametaphosphoric acid can be synthesized through the condensation of orthophosphoric acid (H₃PO₄) under controlled conditions. The process involves heating orthophosphoric acid to remove water molecules, leading to the formation of cyclic this compound. The reaction can be represented as: [ 4H₃PO₄ \rightarrow (HPO₃)₄ + 6H₂O ]
Industrial Production Methods: In industrial settings, this compound is typically produced by heating orthophosphoric acid in the presence of dehydrating agents such as phosphorus pentoxide (P₂O₅). This method ensures the efficient removal of water and promotes the formation of the cyclic structure .
Análisis De Reacciones Químicas
Types of Reactions: Tetrametaphosphoric acid undergoes various chemical reactions, including hydrolysis, condensation, and complexation. It can react with water to form orthophosphoric acid: [ (HPO₃)₄ + 6H₂O \rightarrow 4H₃PO₄ ]
Common Reagents and Conditions:
Hydrolysis: In the presence of water, this compound hydrolyzes to form orthophosphoric acid.
Condensation: Under dehydrating conditions, it can condense with other phosphoric acids to form higher polyphosphoric acids.
Complexation: It can form complexes with metal ions, which are useful in various industrial applications.
Major Products Formed: The primary product of hydrolysis is orthophosphoric acid. In condensation reactions, higher polyphosphoric acids are formed, which have applications in organic synthesis and industrial processes .
Aplicaciones Científicas De Investigación
Tetrametaphosphoric acid has a wide range of applications in scientific research and industry:
Chemistry: It is used as a reagent in organic synthesis, particularly in cyclization and acylation reactions.
Biology: It serves as a chelating agent, forming complexes with metal ions that are essential for various biological processes.
Medicine: Its derivatives are explored for potential therapeutic applications due to their ability to interact with biological molecules.
Industry: It is used in the production of specialty surfactants, which are important in personal care products such as shampoos and body washes
Mecanismo De Acción
Tetrametaphosphoric acid exerts its effects primarily through its ability to form stable complexes with metal ions. This chelating property allows it to sequester metal ions, preventing them from participating in unwanted chemical reactions. The mechanism involves the coordination of metal ions to the oxygen atoms in the cyclic structure of this compound, forming stable chelate complexes .
Comparación Con Compuestos Similares
Trimetaphosphoric Acid: (HPO₃)₃, a cyclic compound with three phosphorus atoms.
Pyrophosphoric Acid: H₄P₂O₇, a linear polyphosphoric acid with two phosphorus atoms.
Orthophosphoric Acid: H₃PO₄, the simplest form of phosphoric acid.
Uniqueness: Tetrametaphosphoric acid is unique due to its cyclic structure with four phosphorus atoms, which imparts distinct chemical properties compared to its linear and smaller cyclic counterparts. Its ability to form stable complexes with metal ions makes it particularly valuable in applications requiring strong chelating agents .
Propiedades
Número CAS |
13598-74-8 |
|---|---|
Fórmula molecular |
H4O12P4 |
Peso molecular |
319.92 g/mol |
Nombre IUPAC |
2,4,6,8-tetrahydroxy-1,3,5,7,2λ5,4λ5,6λ5,8λ5-tetraoxatetraphosphocane 2,4,6,8-tetraoxide |
InChI |
InChI=1S/H4O12P4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h(H,1,2)(H,3,4)(H,5,6)(H,7,8) |
Clave InChI |
GIXFALHDORQSOQ-UHFFFAOYSA-N |
SMILES canónico |
OP1(=O)OP(=O)(OP(=O)(OP(=O)(O1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



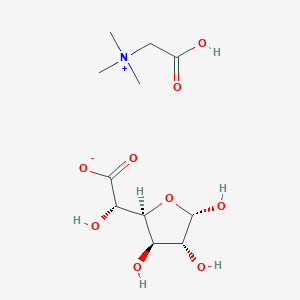
![4-methyl-14-phenyl-3-oxatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),4,8,10,12,15,17-octaen-6-one](/img/structure/B12804044.png)


